molecular formula C11H8O5 B13165022 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B13165022
M. Wt: 220.18 g/mol
InChI Key: RUGZMRQKYFLMSN-UHFFFAOYSA-N
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Description

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of methoxycarbonyl and carboxylic acid functional groups attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid typically involves the formation of the benzofuran ring followed by the introduction of the methoxycarbonyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent esterification and carboxylation reactions introduce the methoxycarbonyl and carboxylic acid groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Grignard reactions, and Friedel-Crafts acylation can be employed. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .

Chemical Reactions Analysis

Types of Reactions: 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Conclusion

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.

Properties

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

7-methoxycarbonyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-11(14)7-4-2-3-6-5-8(10(12)13)16-9(6)7/h2-5H,1H3,(H,12,13)

InChI Key

RUGZMRQKYFLMSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1OC(=C2)C(=O)O

Origin of Product

United States

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